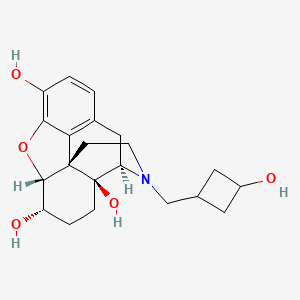

4'-Hydroxynalbuphine

Description

Properties

Molecular Formula |

C21H27NO5 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

(4R,4aS,7S,7aR,12bS)-3-[(3-hydroxycyclobutyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |

InChI |

InChI=1S/C21H27NO5/c23-13-7-11(8-13)10-22-6-5-20-17-12-1-2-14(24)18(17)27-19(20)15(25)3-4-21(20,26)16(22)9-12/h1-2,11,13,15-16,19,23-26H,3-10H2/t11?,13?,15-,16+,19-,20-,21+/m0/s1 |

InChI Key |

IAKSTQFGGIDLOU-KLLXFUPUSA-N |

Isomeric SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC(C6)O)[C@H]([C@H]1O)OC5=C(C=C4)O)O |

Canonical SMILES |

C1CC2(C3CC4=C5C2(CCN3CC6CC(C6)O)C(C1O)OC5=C(C=C4)O)O |

Origin of Product |

United States |

Preparation Methods

Reduction of 14-Hydroxy-17-Cyclobutylmethyl-7,8-Dihydromorphinone

The foundational step involves reducing the precursor compound (Compound II) to form the free base of Nalbuphine (Compound IV). This process is typically performed using reducing agents such as sodium triacetoxyborohydride or lithium aluminum hydride (LiAlH₄) , under controlled temperature conditions.

- The reduction is conducted in solvents like ethanol , methanol , or ethyl acetate .

- Reaction temperatures vary from 0°C to 70°C , depending on the specific protocol.

- The process yields Nalbuphine free base with yields exceeding 86% and purity above 99% .

Solvent and Reagent Optimization

Different examples demonstrate the influence of solvents and reducing agents:

| Example | Solvent | Reducing Agent | Temperature | Yield (%) | Purity (%) | β-Nalbuphine Content (%) |

|---|---|---|---|---|---|---|

| 1 | Absolute ethanol | Sodium triacetoxyborohydride | 0°C | 86.0 | 99.01 | 0.45 |

| 4 | Absolute ethanol | Sodium triacetoxyborohydride | 25°C | 86.12 | 99.09 | 0.54 |

| 5 | Anhydrous methanol | Sodium triacetoxyborohydride | 70°C | 78.15 | 98.97 | 0.60 |

| 6 | Anhydrous methanol | Sodium triacetoxyborohydride | 25°C | 78.16 | 99.14 | 0.50 |

| 7 | Anhydrous methanol | Sodium triacetoxyborohydride | 45°C | 79.10 | 99.03 | 0.52 |

| 8 | Absolute ethanol | Sodium triacetoxyborohydride | 45°C | 81.10 | 99.07 | 0.55 |

(Data from Examples 1, 4-8)

Purification and Yield Enhancement

The typical purification involves:

- Liquid-liquid extraction with ethyl acetate.

- Washing with saturated sodium chloride solution .

- Drying over anhydrous sodium sulfate .

- Rotary evaporation to remove residual solvents.

This process consistently yields high-purity nalbuphine free base with minimal β-epimer content.

Alternative Synthetic Routes

Patent literature suggests alternative synthetic routes, including:

- Hydrogenation of N,0-bis(ethoxycarbonyl)-14-hydroxynormorphinone using palladium on carbon catalysts under hydrogen atmosphere, followed by hydrolysis and acylation steps to produce nalbuphine with low epimer levels (Patent WO1995032973A1).

- Protection/deprotection strategies involving protective groups on amino or hydroxyl functionalities to improve selectivity and yield.

Key Reaction Conditions and Parameters

| Parameter | Typical Range / Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol, Ethyl Acetate | Choice influences yield and purity |

| Reducing Agent | Sodium Triacetoxyborohydride, Lithium Aluminum Hydride | Selectivity and reaction temperature are critical |

| Temperature | 0°C to 70°C | Lower temperatures favor selectivity; higher for faster reactions |

| pH Adjustment | pH 7-14 after reaction, using sodium carbonate or other bases | Ensures optimal extraction and purification |

| Extraction Solvent | Ethyl Acetate | For organic phase separation |

| Drying Agent | Anhydrous Sodium Sulfate | To remove residual water |

Research Findings and Innovations

- Patent CN111116597A describes a novel synthesis method for nalbuphine free alkali, emphasizing selective reduction to minimize β-isomer formation, achieving less than 1% β-isomer content and yields up to 86% .

- The use of selective reducing agents and optimized solvents significantly improves yield and purity.

- Machine learning-guided optimization has been employed to refine reaction conditions, leading to more efficient synthesis pathways with higher yields and fewer impurities (as per recent research on xanthone synthesis, indicating the trend towards process optimization).

Summary of Preparation Methodology

| Step | Description | Key Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Reduction of precursor | Sodium triacetoxyborohydride in ethanol/methanol, 0-45°C | Formation of nalbuphine free base, high yield (>86%) |

| 2 | Extraction & purification | Ethyl acetate extraction, washing, drying | Purity >99%, minimal β-isomer |

| 3 | Final processing | Rotary evaporation, pH adjustment | Isolated nalbuphine with low epimer content |

Chemical Reactions Analysis

4’-Hydroxynalbuphine undergoes various chemical reactions, including:

Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of ketones or aldehydes.

Reduction: The hydroxyl group can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4’-Hydroxynalbuphine has several scientific research applications:

Chemistry: It is used to study the metabolic pathways of nalbuphine and other opioids.

Biology: Researchers use it to understand the enzymatic processes involved in drug metabolism.

Medicine: It helps in the development of safer analgesics with reduced side effects.

Industry: It can be used in the pharmaceutical industry to develop new pain management therapies.

Mechanism of Action

The mechanism of action of 4’-Hydroxynalbuphine is similar to that of nalbuphine. It acts as an agonist at kappa opioid receptors and an antagonist at mu opioid receptors. This dual action helps in modulating pain without causing significant respiratory depression. The molecular targets involved include the kappa and mu opioid receptors in the central nervous system .

Comparison with Similar Compounds

Structural and Functional Analogues

- Nalbuphine : The parent compound, a κ-opioid receptor agonist and μ-opioid receptor antagonist. It is used clinically for moderate-to-severe pain.

- 3'-Hydroxynalbuphine : A positional isomer of this compound, hydroxylated at the 3' position. Regulatory documentation classifies it as a controlled substance with stringent handling requirements .

Regulatory and Handling Considerations

Key distinctions are evident in synthesis and stability:

Metabolic and Pharmacodynamic Insights

While direct data for this compound are unavailable, hydroxylation patterns in related compounds (e.g., 3'-Hydroxynalbuphine) suggest altered metabolic pathways. This could result in fewer central nervous system side effects but lower analgesic efficacy.

Q & A

Q. How should researchers design receptor-binding assays to evaluate this compound’s selectivity for κ-opioid receptors?

- Methodological Answer : Employ radioligand displacement assays with tritiated ligands (e.g., [³H]U69,593) and compare IC₅₀ values across receptor subtypes (μ, δ, κ). Include positive controls (e.g., naloxone) and account for nonspecific binding using excess unlabeled ligand. Analyze data with nonlinear regression models (e.g., GraphPad Prism) and report Ki values with confidence intervals .

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound’s in vivo studies?

- Methodological Answer : Use logistic regression for binary outcomes (e.g., analgesia yes/no) or mixed-effects models for longitudinal data (e.g., pain threshold over time). Validate assumptions via residual plots and leverage bootstrapping for small sample sizes. Pre-register analysis plans to mitigate Type I errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.